2-Bromo-4,5-difluorobenzenesulfonyl chloride is a specialized chemical compound with the molecular formula C₆H₂BrClF₂O₂S. It is classified as a sulfonyl chloride, which is a group of compounds containing a sulfonyl functional group attached to a chloride. This compound is notable for its application in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and VWR, where it is available in high purity (≥97%) with a molecular weight of approximately 291.5 g/mol. The compound's CAS number is 351003-42-4, and it is often utilized in laboratory settings for research and development purposes.
2-Bromo-4,5-difluorobenzenesulfonyl chloride belongs to the class of organofluorine compounds and sulfonyl chlorides. Its structure includes bromine and fluorine substituents on a benzene ring, which significantly influence its reactivity and application in synthetic chemistry.
The synthesis of 2-Bromo-4,5-difluorobenzenesulfonyl chloride typically involves several key steps:
The molecular structure of 2-Bromo-4,5-difluorobenzenesulfonyl chloride can be represented as follows:
FC1=CC(=C(F)C=C1Br)S(Cl)(=O)=O
SBMKFWMFNIEPDN-UHFFFAOYSA-N
2-Bromo-4,5-difluorobenzenesulfonyl chloride participates in various chemical reactions due to its electrophilic nature:
The reactions typically require specific conditions such as solvent choice (e.g., dimethylformamide or acetonitrile) and temperature control to optimize yield and selectivity.
The mechanism of action for reactions involving 2-Bromo-4,5-difluorobenzenesulfonyl chloride generally follows these steps:
This mechanism underscores the versatility of 2-Bromo-4,5-difluorobenzenesulfonyl chloride in organic synthesis, enabling the formation of diverse chemical entities.
2-Bromo-4,5-difluorobenzenesulfonyl chloride finds applications in:
This compound's unique properties make it an essential reagent in modern synthetic chemistry, contributing significantly to advancements in medicinal chemistry and material science.
The synthesis of 2-bromo-4,5-difluorobenzenesulfonyl chloride (C₆H₂BrClF₂O₂S, MW 291.50 g/mol) relies on precise halogenation-sulfonation sequences. Industrial routes typically begin with ortho-directed metalation of 1,2,4-trifluorobenzene, followed by bromination at the C5 position using bromine sources (Br₂ or NBS) in chlorinated solvents. Subsequent sulfonation employs chlorosulfonic acid (ClSO₃H) at 0–5°C to minimize polysubstitution, yielding the sulfonyl chloride with regioselectivity dictated by fluorine atom orientation [5] [9].
A critical advancement involves in situ generation of sulfonyl chlorides via radical sulfochlorination, where bromine acts as both halogenating agent and radical initiator. This one-pot method achieves yields >80% by suppressing dibromo byproduct formation through stoichiometric control (Br₂:substrate = 1.05:1) [3]. Alternative pathways exploit halogen "dance" rearrangements on pentafluorophenyl precursors, enabling positional isomer correction but requiring expensive Pd(0) catalysts [8].
Table 1: Comparative Analysis of Synthetic Routes
Bromine Source | Sulfonation Agent | Solvent | Yield (%) | Regioselectivity |
---|---|---|---|---|
Br₂ | ClSO₃H | CH₂Cl₂ | 75 | 4,5-Difluoro (85:15) |
NBS | SO₂/Cl₂ (g) | CCl₄ | 82 | 4,5-Difluoro (95:5) |
CuBr₂ | ClSO₃H/PCl₅ | Toluene | 68 | Mixed isomers |
This compound serves as a transformative arylating agent in Pd-catalyzed desulfitative C–H functionalization. Key studies demonstrate its coupling with heteroarenes (e.g., thiophenes, furans) using PdCl₂(CH₃CN)₂ (5 mol%) and Li₂CO₃ base in dioxane at 140°C. The sulfonyl chloride group acts as a traceless directing group, enabling regioselective β-arylation of thiophenes – a site typically challenging for aryl halide couplings [4].
Mechanistic studies reveal a desulfitative pathway: oxidative addition of Pd(0) into the S–Cl bond generates aryl-Pd(II)-sulfinate, which undergoes reductive elimination to form the biaryl bond. Crucially, the C–Br bond remains intact during this process, permitting orthogonal Suzuki couplings in iterative syntheses. This chemoselectivity facilitates π-conjugated oligomer construction for organic electronics, as evidenced by 86% yield in 2-butylfuran couplings [4] [9].
Table 2: Catalyst Performance in Desulfitative Heteroarylation
Heteroarene | Catalyst System | Temperature (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|
2-n-Butylfuran | PdCl₂(CH₃CN)₂/Li₂CO₃ | 140 | 86 | C5-arylation |
N-Methylpyrrole | PdCl₂(CH₃CN)₂/Li₂CO₃ | 140 | 91 | C2-arylation |
2-Pentylthiophene | PdCl₂(CH₃CN)₂/Li₂CO₃ | 140 | 76 | C4-arylation |
Benzothiophene | Pd(OAc)₂/PCy₃·HBF₄ | 120 | 82 | C3-arylation |
Positional isomerism profoundly impacts reactivity: 2-bromo-4,5-difluoro substitution (CAS 874784-11-9) enables electrophilic attack at C3/C6 due to fluorine’s −I effect, whereas 4-bromo-2,5-difluoro isomers (CAS 632856) favor meta-sulfonylation. Modern approaches employ Br/Li exchange on 2,4,5-trifluorobenzenesulfonyl chlorides at −78°C, followed by electrophilic bromination (Br₂), achieving >95% regiopurity [5] [6].
Fluorine-directed bromination leverages the kinetic acidity of ortho-fluorine C–H bonds. Treatment of 4,5-difluorobenzenesulfonyl chloride with LDA (2.5 equiv) generates dianionic species that react with BrCN to install bromine at the sterically accessible C2 position. This method circumvents traditional bromination’s positional ambiguity, affording 2-bromo-4,5-difluorobenzenesulfonyl chloride in 78% isolated yield with <3% tribromo contaminants [8].
Table 3: Positional Isomer Properties and Applications
Isomer | CAS Number | Melting Point (°C) | Density (g/mL) | Key Reactivity |
---|---|---|---|---|
2-Bromo-4,5-difluorobenzenesulfonyl chloride | 874784-11-9 | Not reported | 1.930* | Pd-catalyzed β-arylation |
4-Bromo-2,5-difluorobenzenesulfonyl chloride | 632856 | 38–42 | 1.892 | Nucleophilic substitution |
5-Bromo-2,4-difluorobenzenesulfonyl chloride | 287172-61-6 | Not reported | 1.905 | Suzuki coupling precursors |
2-Bromo-4,6-difluorobenzenesulfonyl chloride | 351003-42-4 | Not reported | 1.930 | Directed ortho-metalation |
*Density estimated from analog 2-bromo-4,6-difluoro isomer [1]
Comprehensive Compound Index
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0